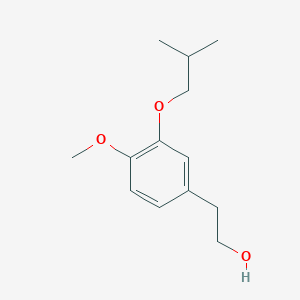
3-iso-Butoxy-4-methoxyphenethyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iso-Butoxy-4-methoxyphenethyl alcohol is an organic compound with the molecular formula C13H20O3 and a molecular weight of 224.3 g/mol . It is also known by its IUPAC name, 2-(3-isobutoxy-4-methoxyphenyl)ethanol . This compound is characterized by the presence of both an isobutoxy and a methoxy group attached to a phenethyl alcohol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-iso-Butoxy-4-methoxyphenethyl alcohol typically involves the reaction of 4-methoxyphenethyl alcohol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-iso-Butoxy-4-methoxyphenethyl alcohol can undergo various chemical reactions, including:
Substitution: The methoxy and isobutoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 3-iso-Butoxy-4-methoxybenzaldehyde or 3-iso-Butoxy-4-methoxybenzoic acid.
Reduction: 3-iso-Butoxy-4-methoxyphenethyl alkane.
Substitution: Various substituted phenethyl alcohol derivatives.
Applications De Recherche Scientifique
3-iso-Butoxy-4-methoxyphenethyl alcohol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-iso-Butoxy-4-methoxyphenethyl alcohol involves its interaction with various molecular targets. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethyl alcohol: Lacks the isobutoxy group, making it less hydrophobic.
3-iso-Butoxy-4-methylphenethyl alcohol: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and solubility.
Uniqueness
3-iso-Butoxy-4-methoxyphenethyl alcohol is unique due to the presence of both isobutoxy and methoxy groups, which confer distinct chemical properties such as increased hydrophobicity and specific reactivity patterns .
Propriétés
Formule moléculaire |
C13H20O3 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2-[4-methoxy-3-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C13H20O3/c1-10(2)9-16-13-8-11(6-7-14)4-5-12(13)15-3/h4-5,8,10,14H,6-7,9H2,1-3H3 |
Clé InChI |
BYNSRDCFLMTQJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=CC(=C1)CCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


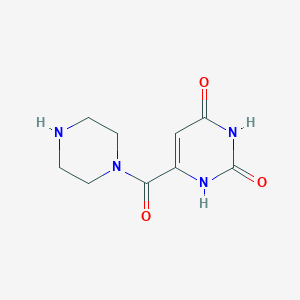
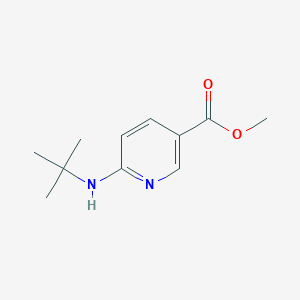

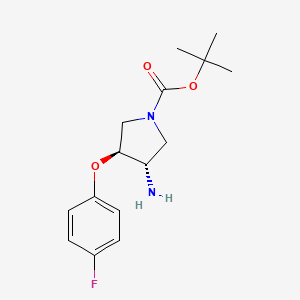
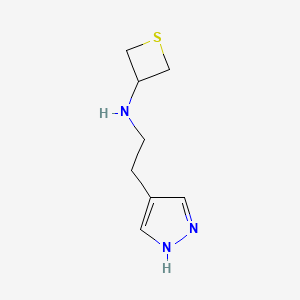
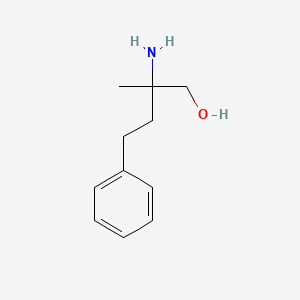

![2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride](/img/structure/B12994973.png)
![6-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12994980.png)
![Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetate](/img/structure/B12994983.png)
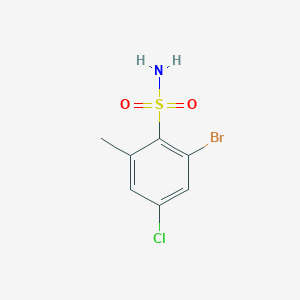
![1-Cyclohexyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B12994995.png)

![2-(Piperidin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12995015.png)
